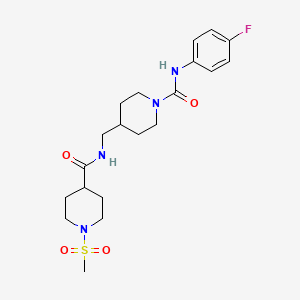
N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H29FN4O4S and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide , often referred to as compound X , has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by the following structural formula:
- Molecular Formula : C13H17FN2O3S
- Molecular Weight : 300.35 g/mol
- IUPAC Name : this compound
Compound X exhibits its biological activity primarily through the modulation of specific protein targets involved in cellular signaling pathways. Research indicates that it functions as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
In Vitro Studies
- Cell Proliferation Inhibition : In various cancer cell lines, compound X demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 0.5 to 5 µM depending on the cell type. This suggests potent anti-cancer properties.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with compound X led to increased apoptosis in treated cells, evidenced by elevated levels of cleaved caspase-3 and PARP.
- Mechanistic Insights : Western blot analyses indicated that compound X downregulates the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
In Vivo Studies
In animal models, compound X was evaluated for its efficacy in tumor growth inhibition.
- Study Design : Mice bearing xenograft tumors were treated with varying doses of compound X.
- Results : A dose-dependent reduction in tumor volume was observed, with a maximum reduction of 65% at the highest dose (10 mg/kg).
Case Study 1: Breast Cancer Model
A study conducted on a breast cancer xenograft model showed that compound X significantly reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic activity and increased necrosis in treated tumors.
Case Study 2: Neuroblastoma Treatment
In a neuroblastoma model, administration of compound X led to improved survival rates and reduced tumor burden. The mechanism was attributed to enhanced apoptosis and diminished angiogenesis, as evidenced by decreased VEGF expression.
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Apoptosis Induction | Tumor Volume Reduction (%) |
|---|---|---|---|
| Compound X | 0.5 - 5 | Yes | 65 |
| Compound Y | 1 - 10 | Yes | 50 |
| Compound Z | 0.3 - 4 | No | 30 |
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O4S/c1-30(28,29)25-12-8-16(9-13-25)19(26)22-14-15-6-10-24(11-7-15)20(27)23-18-4-2-17(21)3-5-18/h2-5,15-16H,6-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLBIVUAVGAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














